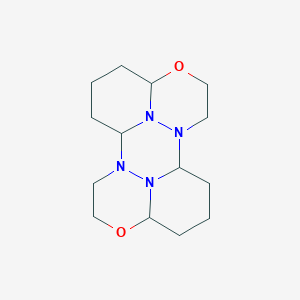

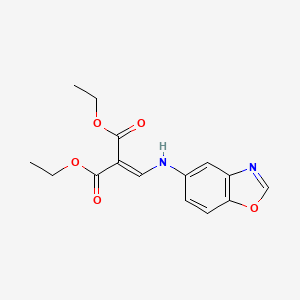

![molecular formula C23H20N2O2 B3034511 (3aS,3a'S,8aR,8a'R)-2,2'-(环丙烷-1,1-二基)双(8,8a-二氢-3aH-茚并[1,2-d]恶唑) CAS No. 182122-08-3](/img/structure/B3034511.png)

(3aS,3a'S,8aR,8a'R)-2,2'-(环丙烷-1,1-二基)双(8,8a-二氢-3aH-茚并[1,2-d]恶唑)

描述

The compound "(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)" is a chiral bis(oxazoline) complex, which is part of a family of compounds that have been extensively studied for their applications in catalysis, particularly in asymmetric synthesis . These compounds are known for their ability to act as ligands in transition metal catalysis, facilitating various chemical reactions including cyclopropanation and phospho-transfer reactions .

Synthesis Analysis

The synthesis of related cyclopropane-containing compounds typically involves the condensation of cyclopropane carboxylic acids with amines, followed by cyclization reactions. For instance, indazole derivatives have been synthesized by condensing phenylcarbamoyl cyclopropane carboxylic acid with morpholino-indazol-3-amine, which in turn is prepared from difluorobenzonitrile . Similarly, tris(oxazolinyl)cyclopropanes can be synthesized by treating chloromethyl oxazoline with strong bases . The synthesis of the specific compound would likely follow analogous strategies, utilizing appropriate starting materials and reaction conditions to incorporate the indeno[1,2-d]oxazole moieties.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives and related bis(oxazoline) complexes is often elucidated using single-crystal X-ray analysis, which provides detailed information about the bond lengths, bond angles, and overall geometry of the molecule . Density functional theory (DFT) calculations are also employed to optimize the geometric parameters and to compare them with experimental X-ray diffraction values . These analyses reveal the chiral nature and the precise three-dimensional arrangement of the atoms within the molecule, which is crucial for understanding the compound's reactivity and catalytic properties.

Chemical Reactions Analysis

Cyclopropane-containing compounds and bis(oxazoline) ligands are known to catalyze a variety of chemical reactions. For example, rhodium(II) complexes with bis(oxazoline) ligands have been used to catalyze the cyclopropanation of olefins with high yields and enantioselectivities . The synthesis of oxazoles from cyclopropane dicarboxylates in the presence of nitriles and tin(IV) chloride is another example of a reaction facilitated by these types of compounds . The specific compound would likely exhibit similar catalytic capabilities, potentially in asymmetric cyclopropanation and phospho-transfer reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives and bis(oxazoline) complexes are characterized by various spectroscopic methods, including FT-IR, NMR, and mass spectrometry. These compounds typically exhibit distinct electronic properties, such as a specific HOMO-LUMO energy gap, which can be analyzed using DFT calculations . The molecular electrostatic potential (MEP) surface maps are also studied to identify potential reaction sites on the molecule . Additionally, the intermolecular interactions within the crystal structures, such as hydrogen bonding patterns, are analyzed using Hirshfeld surface analysis . These properties are essential for understanding the behavior of the compound in different environments and its interaction with other molecules during catalytic processes.

科学研究应用

催化性磷转移应用

Jiang 等人(2001 年)的一项研究探索了手性双(噁唑啉)配合物在催化性磷转移反应中的应用。这些配合物,包括那些基于 (3aS,3a'S,8aR,8a'R)-2,2'-(环丙烷-1,1-二基)双(8,8a-二氢-3aH-茚并[1,2-d]恶唑)的配体,表现出倾向于促进起始二有机-H-膦酸酯的水解,而不是亲核加成到羰基底物 (Jiang 等人,2001 年)。

手性配体的合成

Hofstra 等人(2020 年)详细介绍了手性双噁唑啉配体的合成,包括 (3aR,3a'R,8aS,8a'S)-2,2'-(环丙烷-1,1-二基)双(3a,8a-二氢-8H-茚并[1,2-d]恶唑)。该过程涉及一系列反应,最终形成这些复杂配体 (Hofstra 等人,2020 年)。

银(I)和金(I)配合物的合成

Borrajocalleja 等人(2016 年)合成了含有对映纯 Pybox 配体的双核和单核银(I)和金(I)配合物。这些配合物,包括那些含有 (3aS,3a'S,8aR,8a'R)-茚满-pybox 的配合物,被研究了它们的结构性质和在催化中的潜在用途 (Borrajocalleja 等人,2016 年)。

溶液构象分析

Aamouche 和 Stephens(2011 年)的一项研究对溶液中的手性双噁唑啉:2,2'-亚甲基双[3a,8a-二氢-8H-茚并[1,2-d]恶唑](也称为 IndaBOX)进行了构象分析。他们的研究利用密度泛函理论(DFT)和振动圆二色性光谱来了解该分子的构象和性质 (Aamouche & Stephens, 2011)。

氮丙啶和环丙烷形成中的催化

Krumper 等人(2003 年)的研究描述了单体铑(II)的双(噁唑啉)配合物在由乙基重氮乙酸酯形成氮丙啶和环丙烷中的催化作用。这些催化剂,很可能包括 (3aS,3a'S,8aR,8a'R)-2,2'-(环丙烷-1,1-二基)双(8,8a-二氢-3aH-茚并[1,2-d]恶唑)的衍生物,在这些反应中表现出很高的效率和选择性 (Krumper 等人,2003 年)。

光环加成研究

Andresen 和 Margaretha(1998 年)探索了某些环己烯酮与烯烃的光环加成反应。虽然这项研究没有直接涉及 (3aS,3a'S,8aR,8a'R)-2,2'-(环丙烷-1,1-二基)双(8,8a-二氢-3aH-茚并[1,2-d]恶唑),但研究了类似的化合物和机制 (Andresen & Margaretha, 1998)。

属性

IUPAC Name |

(3aR,8bS)-2-[1-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclopropyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c1-3-7-15-13(5-1)11-17-19(15)24-21(26-17)23(9-10-23)22-25-20-16-8-4-2-6-14(16)12-18(20)27-22/h1-8,17-20H,9-12H2/t17-,18-,19+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXUVUBVPPOPQZ-ZRNYENFQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(C2=N[C@@H]3[C@H](O2)CC4=CC=CC=C34)C5=N[C@@H]6[C@H](O5)CC7=CC=CC=C67 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

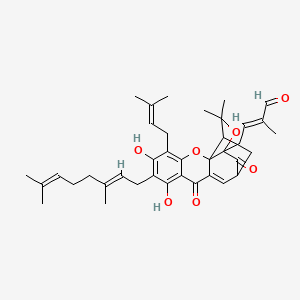

![5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3034437.png)

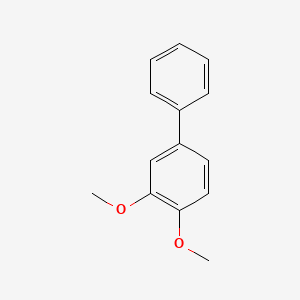

![2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034442.png)

![2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034445.png)

![2-[2-(17-Acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034446.png)

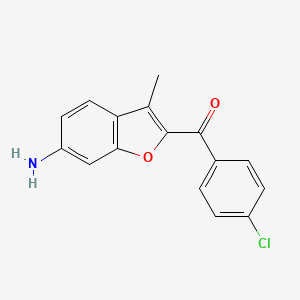

![Benzo[D]oxazol-4-YL trifluoromethanesulfonate](/img/structure/B3034449.png)